molecular formula C10H12N2O4 B13331007 Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate

Methyl (S)-3-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B13331007
M. Wt: 224.21 g/mol
InChI Key: JGLLZWBBGQKLKV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL(3S)-3-AMINO-3-(4-NITROPHENYL)PROPANOATE is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a nitrophenyl group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL(3S)-3-AMINO-3-(4-NITROPHENYL)PROPANOATE typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (3S)-3-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of METHYL(3S)-3-AMINO-3-(4-NITROPHENYL)PROPANOATE may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1

InChI Key

JGLLZWBBGQKLKV-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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